molecular formula C7H9NO6 B120938 Dcg-IV CAS No. 147782-19-2

Dcg-IV

Katalognummer B120938
CAS-Nummer: 147782-19-2
Molekulargewicht: 203.15 g/mol
InChI-Schlüssel: MATPZHBYOVDBLI-IDPZHQIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dcg-IV is a research drug that acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3). It has potent neuroprotective and anticonvulsant effects in animal studies, as well as showing anti-Parkinsonian effects, but also impairs the formation of memories .


Synthesis Analysis

The synthesis of Dcg-IV involves complex chemical reactions. The product is highly potent and acts as an agonist for group II mGlu receptors . The chemical name for Dcg-IV is (2S,2’R,3’R)-2-(2’,3’-Dicarboxycyclopropyl)glycine .


Molecular Structure Analysis

The molecular formula of Dcg-IV is C7H9NO6. It has a molar mass of 203.150 g/mol . The structure of Dcg-IV includes a core G protein-activating seven-transmembrane domain ™, common to all GPCRs, linked via a rigid cysteine-rich domain (CRD) to the Venus Flytrap domain (VFTD), a large bi-lobed extracellular domain where glutamate binds .


Physical And Chemical Properties Analysis

Dcg-IV has several physical and chemical properties. It has a molecular weight of 203.04, and it has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 rotatable bonds. Its topological polar surface area is 137.92 .

Wissenschaftliche Forschungsanwendungen

Field

Neurobiology

Application Summary

DCG-IV is used in the study of GABAergic interneurons and their role in facilitating mossy fiber excitability in the developing hippocampus .

Methods of Application

In the study, DCG-IV was used along with other drugs like CNQX, muscimol, SR95531, bicuculline, picrotoxin, enkephalin, tetrodotoxin, and di-8-ANEPPS . The study involved the use of immature mouse hippocampal slices and short-train stimulation .

Results

The study found that GABA released from interneurons acted on axonal GABA A receptors on mossy fibers and contributed at least partially to the activity- and age-dependent facilitation in the hippocampus .

Application in Memory Research

Field

Memory Research

Application Summary

DCG-IV is used in the study of the role of various glutamatergic entorhinal inputs to DG, CA3, and CA1 regions in the hippocampus .

Methods of Application

The research involved the use of DCG-IV, a specific mGluRII-agonist, which reversibly suppresses field excitatory postsynaptic potentials evoked by mossy fiber stimulation at MF-CA3 synapses in rat hippocampal slices .

Results

The study suggested that the DG and CA3 areas play a major role in the early phases of contextual memory processing, particularly during the acquisition and early consolidation phases of contextual fear conditioning .

Application in the Study of Somatostatin-positive Interneurons

Field

Neuroscience

Application Summary

DCG-IV is used in the study of somatostatin-positive interneurons in the dentate gyrus of mice . These interneurons provide local and long-range septal synaptic inhibition .

Methods of Application

In this study, DCG-IV was used to distinguish mossy fiber and mossy cell inputs . The group II metabotropic glutamate receptor agonist DCG-IV selectively suppresses transmission at mossy fiber synapses .

Results

The study found that somatostatin-expressing interneurons in the dentate gyrus control the formation of granule cell assemblies during memory acquisition .

Application in the Study of GABAergic Interneurons

Field

Neuroscience

Application Summary

DCG-IV is used in the study of GABAergic interneurons and their role in facilitating mossy fiber excitability in the developing hippocampus .

Methods of Application

In this study, DCG-IV was used along with other drugs to study the role of GABAergic interneurons in the hippocampus .

Results

The study found that GABA released from interneurons acted on axonal GABA A receptors on mossy fibers and contributed at least partially to the activity- and age-dependent facilitation in the hippocampus .

Application in the Study of Olfactory Bulb Neurons

Field

Neuroscience

Application Summary

DCG-IV is used in the study of metabotropic glutamate receptors (mGluRs) in the main olfactory bulb (MOB) of mice . The study focuses on how Group II mGluR activation and inactivation modifies the activity of external tufted (ET) and mitral cells .

Methods of Application

The Group II mGluR agonist DCG-IV was found to directly and uniformly reduce the spontaneous discharge of ET and mitral cells . The inhibitory effect of DCG-IV was absent in mitral cells with truncated apical dendrites, indicating a glomerular site of action .

Results

The study suggested that Group II mGluRs inhibit ET and mitral cell activity and further dampen intraglomerular excitatory circuits by suppressing glutamate release .

Application in the Study of Glutamatergic Mossy Fiber Terminals

Field

Neuroscience

Application Summary

DCG-IV is used in the study of glutamatergic mossy fiber terminals . The study focuses on the role of Group II mGluRs in synaptic transmission at the mossy fiber–CA3 synapse .

Methods of Application

The Group II mGluR agonist DCG-IV was used to selectively suppress transmission at the mossy fiber–CA3 synapse .

Results

The study found that DCG-IV almost completely abolished all postsynaptic responses elicited by weak stimuli, whereas those by strong stimuli were inhibited only slightly .

Safety And Hazards

Safety measures for handling Dcg-IV include ensuring adequate ventilation and providing accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be used. A suitable respirator should also be used .

Eigenschaften

IUPAC Name

(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)/t2-,3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATPZHBYOVDBLI-JJYYJPOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H](C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dcg-IV

CAS RN

147782-19-2
Record name (1R,2R)-3-[(S)-Aminocarboxymethyl]-1,2-cyclopropanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147782-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dcg-IV
Reactant of Route 2
Dcg-IV
Reactant of Route 3
Dcg-IV
Reactant of Route 4
Dcg-IV
Reactant of Route 5
Dcg-IV
Reactant of Route 6
Dcg-IV

Citations

For This Compound
2,600
Citations
J Cartmell, G Adam, S Chaboz… - British journal of …, 1998 - Wiley Online Library
… of DCG IV for group II mGlu receptors has enabled us to develop a [ 3 H]-DCG IV binding … In addition, we have compared the activities of various compounds able to inhibit [ 3 H]-DCG IV …
Number of citations: 89 bpspubs.onlinelibrary.wiley.com
M Miyamoto, M Ishida, H Shinozaki - Neuroscience, 1997 - Elsevier
… effects of DCG-IV against excitotoxic actions of kainic acid. To investigate these actions of DCG-IV, we used continuous intraventricular perfusion of low concentrations of DCG-IV. A 21-…
Number of citations: 88 www.sciencedirect.com
I Brabet, ML Parmentier, C De Colle, J Bockaert… - …, 1998 - Elsevier
… DCG-IV. Values are expressed as percentage of the effect of 3 μM glutamate and are mean±SEM of triplicate determinations (DCG-IV) … presence (+DCG-IV) of 1 mM DCG-IV. Values are …
Number of citations: 167 www.sciencedirect.com
J Kilbride, LQ Huang, MJ Rowan, R Anwyl - European journal of …, 1998 - Elsevier
… , the EC 50 for LY354740 and DCG-IV being close to 200 nM and … to DCG-IV in both the medial and lateral perforant path than the present study, with the EC 50 for the action of DCG-IV …
Number of citations: 113 www.sciencedirect.com
A Buisson, SP Yu, DW Choi - European Journal of …, 1996 - Wiley Online Library
… (DCG-IV), a selective agonist of the mGluR 2/3 subtype, on excitotoxicity in mouse cortical cell cultures. Addition of DCG-IV to the … However, DCG-IV did not attenuate the slowly triggered …
Number of citations: 89 onlinelibrary.wiley.com
M Yoshino, S Sawada, C Yamamoto, H Kamiya - Neuroscience letters, 1996 - Elsevier
… In this study, we tested whether DCG-IV can affect mossy fiber responses in guinea pig as well, in order to examine the possible existence of group II as well as group III mGluRs on …
Number of citations: 79 www.sciencedirect.com
NA Breakwell, LQ Huang, MJ Rowan… - European journal of …, 1997 - Elsevier
… the effect of DCG-IV, suggesting that the depressant effect of DCG-IV described in this study is not due to activation of metabotropic glutamate receptor group II. Since DCG-IV may also …
Number of citations: 30 www.sciencedirect.com
L Dawson, A Chadha, M Megalou… - British Journal of …, 2000 - Wiley Online Library
… receptor specificity of the effects of DCG-IV, the effects of the … DCG-IV (0.5 nmol). In these experiments, 6 h after 60 min monitoring of the effects of an initial intranigral injection of DCG-IV …
Number of citations: 99 bpspubs.onlinelibrary.wiley.com
V Bruno, A Copani, G Battaglia, R Raffaele… - European journal of …, 1994 - Elsevier
… shown that DCG-IV potently acti… 3, DCG-IV is considerably more potent than L-glutamate to inhibit forskolin-stimulated cAMP formation (Hayashi et al., 1993). We now report that DCG-IV …
Number of citations: 166 www.sciencedirect.com
W Morishita, BE Alger - Hippocampus, 2000 - Wiley Online Library
… This carbachol‐induced activity can be reduced by the selective group II mGluR agonist, DCG‐IV, and by DSI. 3) Evoked IPSCs in CA3a, but not in CA1, can be reduced by DCG‐IV; …
Number of citations: 25 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.